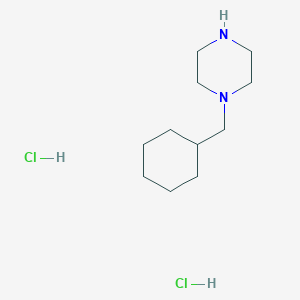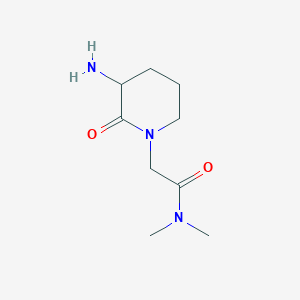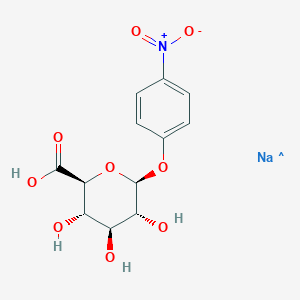![molecular formula C21H16ClNO2 B12316351 (4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features an acridine core, which is a tricyclic aromatic system, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with 2,3-dihydro-1H-acridine-9-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the acridine ring to a single bond, forming dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the acridine ring.
Substitution: Various substituted acridine derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, (4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in studying the interactions of acridine derivatives with DNA and proteins. Its ability to intercalate into DNA makes it a useful tool for investigating DNA-binding properties and mechanisms.
Medicine
In medicine, acridine derivatives are known for their antimicrobial and anticancer properties. This compound may serve as a lead compound for developing new therapeutic agents targeting various diseases.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its stable aromatic structure and vibrant coloration.
作用機序
The mechanism of action of (4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The acridine core can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in microbial or cancer cells. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in enzymes, inhibiting their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: This compound shares the chlorophenyl group but lacks the acridine core.
Methylammonium lead halides: These compounds have different applications but share the property of forming complex structures with unique properties.
Sulfur compounds: While structurally different, sulfur compounds also exhibit diverse chemical reactivity and applications.
Uniqueness
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is unique due to its combination of an acridine core and a carboxylic acid group, which provides a versatile platform for chemical modifications and applications in various fields.
特性
分子式 |
C21H16ClNO2 |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C21H16ClNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)/b14-12+ |
InChIキー |
ZEMWAFJIOKMVRN-WYMLVPIESA-N |
異性体SMILES |
C1C/C(=C\C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
正規SMILES |
C1CC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Benzyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12316291.png)

![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)



![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316349.png)
